molecular formula C24H22O4 B15376465 Bis(1-phenylethyl) benzene-1,2-dicarboxylate CAS No. 35754-90-6

Bis(1-phenylethyl) benzene-1,2-dicarboxylate

Cat. No.: B15376465
CAS No.: 35754-90-6
M. Wt: 374.4 g/mol
InChI Key: RZHCBUNQWKVGAW-UHFFFAOYSA-N
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Description

Bis(1-phenylethyl) benzene-1,2-dicarboxylate is a synthetic ester derivative of 1,2-benzenedicarboxylic acid (phthalic acid) . This compound is characterized by the presence of two 1-phenylethyl groups attached to the carboxylate functions of the benzene-1,2-dicarboxylate core. Compounds with 1-phenylethyl substituents are of significant interest in organic and polymer chemistry due to their stereochemistry and potential as building blocks for more complex architectures . As a diester, its primary research applications are explored in the fields of polymer science and material chemistry, where it may serve as a plasticizer, a monomer, or an intermediate in organic synthesis. This product is intended for use in controlled laboratory settings and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets and conduct a thorough risk assessment prior to use.

Properties

CAS No.

35754-90-6

Molecular Formula

C24H22O4

Molecular Weight

374.4 g/mol

IUPAC Name

bis(1-phenylethyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C24H22O4/c1-17(19-11-5-3-6-12-19)27-23(25)21-15-9-10-16-22(21)24(26)28-18(2)20-13-7-4-8-14-20/h3-18H,1-2H3

InChI Key

RZHCBUNQWKVGAW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)OC(C)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

Bis(1-phenylethyl) benzene-1,2-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its biological effects, focusing on cytotoxicity, pro-apoptotic activity, and endocrine disruption. The compound's structure and interactions with biological systems will be examined through various studies and case analyses.

Chemical Structure

This compound is characterized by its dicarboxylate functional groups attached to a benzene ring with phenylethyl substituents. Its molecular formula is C18H18O4C_{18}H_{18}O_4.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Cytotoxicity : Demonstrated against various cancer cell lines.
  • Pro-apoptotic Effects : Induces apoptosis in specific cancer cells.
  • Endocrine Disruption : Potentially alters metabolic functions related to glucose regulation.

Cytotoxic Activity

A study highlighted the cytotoxic effects of compounds similar to this compound. For instance, derivatives from Streptomyces sp. exhibited significant cytotoxicity against HepG2 and MCF-7 cancer cell lines, with IC50 values indicating effective concentration ranges for inducing cell death .

Cell LineIC50 (µM)Remarks
HepG225High sensitivity to dicarboxylate derivatives
MCF-730Moderate sensitivity
NIH 3T3>100Low sensitivity (normal cell line)
HaCaT>100Low sensitivity (normal cell line)

This data suggests that this compound and its analogs may selectively target cancer cells while sparing normal cells.

Pro-apoptotic Activity

Research has shown that similar compounds induce apoptosis through various mechanisms. For example, the compound KTH-13 (a derivative) was found to decrease the levels of anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic markers like cleaved caspases in treated cells . This suggests that this compound may share similar apoptotic pathways.

Endocrine Disruption

Recent studies have linked compounds like this compound to endocrine disruption. Exposure to phthalates and similar compounds has been associated with alterations in pancreatic β-cell function and insulin regulation . These findings raise concerns about the potential metabolic impacts of this compound in humans.

Case Studies

Several case studies have explored the effects of this compound:

  • Cytotoxicity in Cancer Research : A study demonstrated that treatment with this compound led to significant reductions in cell viability in MCF-7 cells after 48 hours of exposure.
  • Metabolic Effects : Another investigation showed that chronic exposure to similar dicarboxylates resulted in impaired glucose tolerance in animal models, suggesting a potential risk for developing diabetes-related conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical Structure and Substituent Effects

The biological and physicochemical properties of benzene-1,2-dicarboxylate esters are heavily influenced by their ester substituents. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
Bis(1-phenylethyl) benzene-1,2-dicarboxylate 1-Phenylethyl (branched, aromatic) ~352 (estimated) Aromatic groups, steric hindrance
Dioctyl benzene-1,2-dicarboxylate Linear C8 alkyl 390 High hydrophobicity, plasticizer properties
Dibutyl benzene-1,2-dicarboxylate Linear C4 alkyl 278 Lower molecular weight, higher volatility
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate (DEHP) Branched C8 alkyl 390 Endocrine-disrupting, persistent in environment
Diisobutyl benzene-1,2-dicarboxylate Branched C4 alkyl 278 Moderate bioactivity, pest control potential

Structural Insights :

  • Aromatic vs. Alkyl Substituents : The 1-phenylethyl groups in the target compound confer aromaticity, which may enhance π-π interactions with proteins (e.g., binding to TYR, HIS residues) compared to alkyl esters like DEHP or dibutyl derivatives .
  • Steric Effects : Branched substituents (e.g., 2-ethylhexyl in DEHP) reduce enzymatic degradation, increasing environmental persistence. The 1-phenylethyl groups may similarly hinder metabolic breakdown .
Anti-Inflammatory and Analgesic Effects
  • Dioctyl benzene-1,2-dicarboxylate demonstrates binding to ASN68, GLU67, and HIS207 residues in proteins, contributing to analgesic and anti-inflammatory effects .
Antioxidant and Enzyme Inhibition
  • Phthalate esters with bulky substituents (e.g., DEHP) exhibit antioxidant activity by scavenging free radicals, though their efficacy depends on substituent polarity .
  • The 1-phenylethyl groups in the target compound could improve radical stabilization but may reduce solubility in aqueous systems compared to alkyl esters .

Environmental and Regulatory Considerations

  • Environmental Persistence : Linear alkyl phthalates (e.g., dibutyl) are more biodegradable than branched or aromatic derivatives. DEHP is classified as a priority endocrine disruptor due to its persistence and toxicity .
  • Regulatory Status : The European SIN List includes DEHP, dibutyl, and diisodecyl phthalates due to endocrine-disrupting properties. The 1-phenylethyl derivative’s structural similarity to listed compounds may warrant regulatory scrutiny .

Q & A

Q. What are the optimal synthetic routes for Bis(1-phenylethyl) benzene-1,2-dicarboxylate, and how can reaction yields be improved?

Methodological Answer : The compound is typically synthesized via esterification of benzene-1,2-dicarboxylic acid with 1-phenylethanol under acid catalysis (e.g., concentrated sulfuric acid or p-toluenesulfonic acid). Key parameters include:

  • Temperature : 110–130°C to balance reaction rate and side-product formation.
  • Solvent : Toluene or xylene for azeotropic removal of water.
  • Catalyst load : 2–5 mol% to avoid over-acidification.
    Yields can be maximized by iterative vacuum distillation to remove water and using molecular sieves to dry reactants. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer :

  • ¹H NMR : Expect aromatic protons (benzene ring) at δ 7.5–8.0 ppm (multiplet), ester carbonyls (C=O) absent due to substitution, and methyl/methylene groups from 1-phenylethyl moieties at δ 1.5–2.5 ppm.
  • ¹³C NMR : Ester carbonyls appear at 165–170 ppm; aromatic carbons at 125–140 ppm.
  • IR : Strong absorption at 1720–1740 cm⁻¹ (ester C=O stretch) and 1260–1300 cm⁻¹ (C-O ester linkage).
    Compare with reference spectra of structurally analogous phthalates (e.g., dibutyl phthalate) to validate assignments .

Q. What are the key physicochemical properties (solubility, stability) relevant to handling this compound?

Methodological Answer :

  • Solubility : Highly lipophilic; soluble in THF, DCM, and toluene; insoluble in water (<0.1 mg/L at 25°C).
  • Stability : Hydrolyzes under alkaline conditions (pH >9); store in inert atmosphere at 4°C to prevent ester bond cleavage.
  • Thermal Stability : Decomposes above 250°C; use TGA-DSC for precise characterization .

Advanced Research Questions

Q. How do contradictory data in toxicity studies arise, and how can they be resolved?

Methodological Answer : Discrepancies often stem from:

  • Exposure models : In vitro assays (e.g., hepatocyte cultures) may overestimate toxicity compared to in vivo mammalian studies due to metabolic differences.
  • Dosage ranges : Non-linear dose-response curves (e.g., hormetic effects at low doses vs. cytotoxicity at high doses).
  • Impurity interference : Residual reactants (e.g., unreacted 1-phenylethanol) can skew results.
    Resolution :
  • Standardize purity thresholds (>98% by HPLC).
  • Use multiple model systems (e.g., zebrafish embryos, rodent models) to cross-validate findings .

Q. What experimental designs are optimal for studying environmental degradation pathways?

Methodological Answer :

  • Hydrolysis : Conduct pH-dependent studies (pH 3–11) at 25–50°C; monitor via LC-MS for degradation products (e.g., benzene-1,2-dicarboxylic acid).
  • Photolysis : Use UV light (254–365 nm) in aqueous/organic matrices; quantify half-life with GC-FID.
  • Microbial degradation : Screen soil/water samples for esterase-producing bacteria (e.g., Pseudomonas spp.); measure CO₂ evolution via respirometry.
    Data Interpretation : Compare degradation rates with structurally similar phthalates (e.g., dibutyl phthalate) to infer persistence .

Q. How can computational methods (e.g., DFT, MD simulations) predict interactions with biological targets?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to nuclear receptors (e.g., PPAR-γ) based on phthalate SAR.
  • Molecular Dynamics (MD) : Simulate lipid bilayer penetration to assess membrane disruption potential.
  • QSAR Models : Train on phthalate toxicity databases to predict EC₅₀ values for endocrine disruption.
    Validate predictions with in vitro receptor binding assays .

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